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Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B15549421

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide D, an N-aroyl anthranilate alkaloid, is a phenolic compound of significant
interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory
activities. This document provides a detailed chemical synthesis protocol for Avenanthramide
D, starting from the readily available precursor, p-coumaric acid. The synthesis involves a four-
step process: protection of the phenolic hydroxyl group, activation of the carboxylic acid, amide
coupling with anthranilic acid, and subsequent deprotection to yield the final product. This
protocol is designed to be a practical guide for researchers in medicinal chemistry, drug
development, and related fields, enabling the production of Avenanthramide D for further
investigation.

Chemical Reaction Scheme

The overall synthesis transforms p-coumaric acid into Avenanthramide D through a series of
chemical modifications, as illustrated in the workflow diagram below. The key transformation is
the formation of an amide bond between the carboxyl group of p-coumaric acid and the amino
group of anthranilic acid.
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Figure 1. Workflow for the synthesis of Avenanthramide D from p-coumaric acid.
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Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the synthesis of
Avenanthramide D and its intermediates. Yields are estimates based on typical values for
similar reactions and may vary depending on experimental conditions and scale.

Molecular ) 1H NMR 13C NMR
Compound Molecular . Typical
Weight ( . (DMSO-d6, (DMSO-d6,
Name Formula Yield (%)
g/mol ) 3 ppm) 3 ppm)
12.1 (s, 1H),
9.9 (s, 1H), 168.3, 159.7,
p-Coumaric 7.5 (d, 2H), 144.1, 130.3,
, C9H803 164.16 -
Acid 7.4 (d, 1H), 125.9, 115.9,
6.8 (d, 2H), 115.7
6.3 (d, 1H)
12.5 (s, 1H),
4- 169.2, 167.8,
7.7 (d, 2H),
Acetoxyphen 151.0, 143.5,
7.6 (d, 1H),
yl-2- C11H1004 206.19 90-95 132.8,129.9,
_ 7.2 (d, 2H),
propenoic 122.9, 1185,
_ 6.5 (d, 1H),
Acid 21.1
2.3 (s, 3H)
Protected
Avenanthrami  C18H15NO5 325.32 75-85 - -
de D
13.01 (s, 1H),
11.29 (s, 1H),
10.08 (s, 1H),
169.6, 163.6,
8.22 (d, 1H),
159.3, 140.8,
_ 80-90 7.55 (d, 2H),
Avenanthrami ] 140.4, 135.6,
C16H13NO4 283.28 (Deprotection  7.48 (d, 1H),
de D 129.9, 1255,
) 7.38 (t, 1H),
119.0,117.1,
7.1 (t, 1H),
115.7[1]
6.80 (d, 2H),
6.54 (d, 1H)

[1]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15549421?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/09168451.2014.946390
https://www.tandfonline.com/doi/full/10.1080/09168451.2014.946390
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Protocols

Materials and Reagents:

e p-Coumaric acid (=98%)

e Acetic anhydride (=99%)

e Pyridine (anhydrous, 299.8%)

e Thionyl chloride (=99%)

e N,N-Dimethylformamide (DMF, anhydrous, >99.8%)
o Anthranilic acid (=99%)

e Dichloromethane (DCM, anhydrous, >99.8%)
o Ethyl acetate (EtOAC)

e Hexane

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

e Sodium sulfate (anhydrous)

Silica gel for column chromatography

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all
times. Thionyl chloride and pyridine are corrosive and toxic; handle with extreme care.

Step 1: Protection of p-Coumaric Acid (Acetylation)

Protocol:
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e In a 250 mL round-bottom flask, dissolve p-coumaric acid (10.0 g, 60.9 mmol) in pyridine (50
mL).

e Cool the solution to 0 °C in an ice bath.
¢ Slowly add acetic anhydride (8.6 mL, 91.4 mmol) dropwise to the stirred solution.
 Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of
ethyl acetate/hexane (1:1).

o Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

 Acidify the aqueous mixture to pH 2 with concentrated HCI. A white precipitate of 4-
acetoxyphenyl-2-propenoic acid will form.

e Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under
vacuum to yield the protected acid.

Step 2: Activation of Protected p-Coumaric Acid (Acyl
Chloride Formation)

Protocol:

e In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a gas
outlet to a trap, suspend the dried 4-acetoxyphenyl-2-propenoic acid (10.0 g, 48.5 mmol) in
anhydrous dichloromethane (100 mL).

¢ Add a catalytic amount of anhydrous DMF (2-3 drops).
o Slowly add thionyl chloride (5.3 mL, 72.8 mmol) to the suspension at room temperature.[2][3]

o Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the evolution of
gas (HCI and SO:2) ceases. The solution should become clear.[2]

 After the reaction is complete, remove the solvent and excess thionyl chloride under reduced
pressure (rotary evaporation) to obtain the crude 4-acetoxyphenyl-2-propenoyl chloride as a

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.researchgate.net/post/How_can_i_perform_the_reaction_to_convert_p-coumaric_acid_into_p-coumaryl_chloride_using_thionyl_chloride
https://www.researchgate.net/figure/Synthesis-reaction-of-p-coumaroyl-chloride-from-p-coumaric-acid_fig3_330386501
https://www.researchgate.net/post/How_can_i_perform_the_reaction_to_convert_p-coumaric_acid_into_p-coumaryl_chloride_using_thionyl_chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15549421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

solid. This product is moisture-sensitive and should be used immediately in the next step.

Step 3: Amide Coupling with Anthranilic Acid

Protocol:

In a separate 250 mL round-bottom flask, dissolve anthranilic acid (6.65 g, 48.5 mmol) in
anhydrous pyridine (80 mL) and anhydrous DCM (20 mL).

e Cool the solution to 0 °C in an ice bath.

» Dissolve the crude 4-acetoxyphenyl-2-propenoyl chloride from Step 2 in a minimal amount of
anhydrous DCM (approx. 50 mL).

o Add the acyl chloride solution dropwise to the stirred anthranilic acid solution at 0 °C.

 Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir
overnight.

e Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
e Quench the reaction by slowly adding 1M HCI until the solution is acidic (pH ~2).

o Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x
100 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution and then
with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexane to yield the protected Avenanthramide D.

Step 4: Deprotection of the Phenolic Hydroxyl Group

Protocol:
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o Dissolve the purified protected Avenanthramide D (e.g., 10.0 g) in methanol (100 mL) in a
round-bottom flask.

e Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 12.
o Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

o Once the reaction is complete, neutralize the mixture with 1M HCI to pH 7 and then carefully
acidify to pH 3-4 to precipitate the product.

o Cool the mixture in an ice bath to maximize precipitation.
e Collect the solid product by vacuum filtration.
e Wash the solid with cold water to remove any remaining salts.

e Dry the product under vacuum to yield pure Avenanthramide D. Recrystallization from an
appropriate solvent system (e.g., ethanol/water) can be performed for further purification if
necessary.

Logical Relationships and Signaling Pathways

The synthesis of Avenanthramide D from p-coumaric acid follows a logical progression of
standard organic reactions. The workflow diagram (Figure 1) illustrates this multi-step chemical
transformation pathway, highlighting the key reagents and intermediates involved in the
process. Each step is a prerequisite for the next, culminating in the formation of the target
molecule. This structured approach is fundamental in synthetic organic chemistry for building
complex molecules from simpler starting materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Avenanthramide D from p-Coumaric Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15549421#avenanthramide-d-synthesis-procedure-
from-coumaric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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